Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide
Overview
Description
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzoxazolium compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogens in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxazole-2-carboxylic acid derivatives, while reduction can produce benzoxazole-2-amine derivatives .
Scientific Research Applications
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzothiazole: Similar to benzoxazole but contains a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole.
Uniqueness
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide is unique due to its extended conjugated system and the presence of an iodide ion. This structure imparts distinct optical and electronic properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N-[6-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)hexa-1,3,5-trienyl]-N-phenylacetamide;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-21-15-10-11-16-22(21)27-23(24)17-9-4-5-12-18-25(19(2)26)20-13-7-6-8-14-20;/h4-18H,3H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDIRWBXNKVRI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CC=CC=CN(C3=CC=CC=C3)C(=O)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885256 | |
Record name | Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-83-2 | |
Record name | Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24136-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazolium, 2-(6-(acetylphenylamino)-1,3,5-hexatrien-1-yl)-3-ethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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